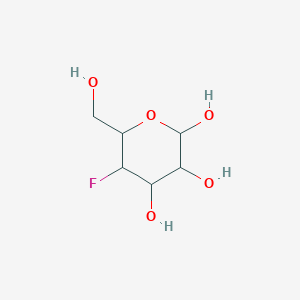

4-Fluoro-4-deoxy-D-galactopyranose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYONSINSKFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395472 | |

| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40010-20-6 | |

| Record name | 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Synthesis, and Application of 4-Fluoro-4-deoxy-D-galactopyranose

Abstract

The strategic replacement of a hydroxyl group with fluorine in carbohydrates offers a powerful tool for modulating biological activity, enhancing metabolic stability, and creating probes for biochemical investigation. 4-Fluoro-4-deoxy-D-galactopyranose (4-F-Gal) stands as a significant example of this molecular engineering, serving as a valuable compound for studying and manipulating glycosylation pathways. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and application of 4-F-Gal. We will dissect the causal logic behind prevalent synthetic strategies, present detailed experimental protocols, and illuminate the compound's utility as a metabolic reporter and enzyme inhibitor, particularly focusing on how the unique properties of the fluorine atom are exploited to achieve chemical and biological precision.

Introduction: The Strategic Value of Fluorinated Carbohydrates

The introduction of fluorine into a carbohydrate scaffold can profoundly alter its physicochemical and biological properties.[1] Due to its small van der Waals radius (1.47 Å vs. 1.52 Å for oxygen) and high electronegativity, fluorine can act as a bioisostere of a hydroxyl group while eliminating its hydrogen-bond donating capability.[2] This modification can block metabolic degradation, modulate binding affinity to proteins, and alter the conformational preferences of the sugar ring.[1][3] Furthermore, the stable isotope ¹⁹F is 100% abundant and possesses a nuclear spin of ½, making it an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy to probe molecular interactions and conformations in biological systems.[1] These attributes have established fluorinated carbohydrates as indispensable tools in drug discovery and chemical biology.[1][4][5][6]

The Discovery of 4-Deoxy-4-fluoro-D-galactose

The first synthesis of 4-deoxy-4-fluoro-D-galactose was reported in the early 1970s.[7] A key strategy, which remains a cornerstone of its synthesis today, involves the nucleophilic displacement of a sulfonate ester at the C-4 position of a suitably protected D-glucopyranoside.[8] This reaction proceeds with an inversion of stereochemistry, known as the Walden inversion, transforming the equatorial C-4 hydroxyl group of the gluco- configuration into the axial C-4 fluorine of the galacto- configuration. This foundational work paved the way for the development of more refined and efficient synthetic routes.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-F-Gal hinges on the stereoselective introduction of a fluorine atom at the C-4 position of a hexopyranose ring. The most common and reliable methods begin with D-glucose derivatives, leveraging the C-4 epimeric relationship between glucose and galactose.

Strategy A: Nucleophilic Displacement from Glucopyranoside Precursors

This is the most widely employed strategy, relying on a classic Sₙ2 reaction. The logic is straightforward: activate the C-4 hydroxyl of a protected glucose derivative to create a good leaving group, then displace it with a nucleophilic fluoride source.

The Causality Behind the Method:

-

Starting Material Selection: A D-glucose derivative is chosen because its C-4 hydroxyl has the opposite stereochemistry (equatorial) to the desired C-4 fluorine (axial) in D-galactose.

-

Protecting Groups: Orthogonally stable protecting groups (e.g., benzyl ethers, trityl ethers) are installed at other hydroxyl positions to prevent side reactions. This ensures the regioselectivity of the subsequent steps.

-

Activation of the C-4 Hydroxyl: The C-4 hydroxyl is a poor leaving group. It is converted into a sulfonate ester (e.g., mesylate, tosylate, or triflate) to make it highly susceptible to nucleophilic attack. Triflate is an exceptionally good leaving group, often enabling the reaction to proceed under milder conditions.[9]

-

Fluorination and Inversion: A nucleophilic fluoride salt, such as tetrabutylammonium fluoride (TBAF), displaces the sulfonate ester. The reaction proceeds via an Sₙ2 mechanism, which forces the fluoride to attack from the face opposite to the leaving group, resulting in the required inversion of configuration from gluco to galacto.[8][10]

-

Deprotection: Finally, the protecting groups are removed (e.g., via hydrogenolysis for benzyl groups) to yield the target 4-deoxy-4-fluoro-D-galactose.[8]

A generalized workflow for this synthetic strategy is depicted below.

Caption: General workflow for the synthesis of 4-F-Gal via nucleophilic displacement.

Strategy B: An Efficient Route from Levoglucosan

For larger-scale and more economical syntheses, levoglucosan, an anhydrosugar derived from the pyrolysis of cellulose, serves as an excellent starting material. This approach is often more efficient as the rigid bicyclic structure of levoglucosan can pre-organize the hydroxyl groups, leading to high regio- and stereocontrol with fewer protection/deprotection steps.[8] The strategy typically involves selective tosylation at the C-4 position, protection of the remaining hydroxyls, and subsequent fluoride displacement.[8]

Comparison of Fluorinating Agents

The choice of fluorinating agent is critical for the success of the nucleophilic displacement step. Several reagents are commonly used, each with distinct properties.

| Reagent | Type | Advantages | Considerations |

| TBAF (Tetrabutylammonium fluoride) | Nucleophilic | High solubility in organic solvents, good nucleophilicity.[10] | Can be basic, potentially causing elimination side reactions. |

| TASF (Tris(dimethylamino)sulfur (trimethylsilyl)difluoride) | Nucleophilic | Anhydrous source of fluoride, less basic than TBAF.[1] | More specialized and expensive. |

| KHF₂ (Potassium bifluoride) | Nucleophilic | Inexpensive and stable fluoride source.[8] | Lower solubility in organic solvents, often requires phase-transfer catalysts or polar aprotic solvents. |

| DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination | Directly converts hydroxyls to fluorides. | Can promote skeletal rearrangements, especially with unprotected sugars.[1][8] |

Detailed Experimental Protocol: Synthesis of 4-F-Gal Derivative

The following protocol is a representative example based on the nucleophilic displacement strategy, adapted from methodologies described in the literature.[10] This specific synthesis produces a protected derivative of 4-F-GalNAc, illustrating the core principles applicable to 4-F-Gal itself.

Synthesis of O-benzyl-protected 4-deoxy-4-fluoro-GalNAc

-

Starting Material: Begin with a fully protected glucose derivative where the C-4 hydroxyl is exposed, such as a 3,4-benzylidene-protected glucoside which can be reductively opened to yield the free C-4 hydroxyl.[10]

-

Activation (Triflation):

-

Dissolve the protected glucoside (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -15 °C.

-

Add dry pyridine (1.5 equiv.).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise over 30 minutes, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude triflate is typically used directly in the next step.

-

-

Nucleophilic Fluorination:

-

Dissolve the crude triflate intermediate in anhydrous tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF) (3.0 equiv., 1M solution in THF).

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction can take 12-24 hours.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected 4-fluoro-galactose derivative.[10]

-

-

Deprotection:

-

To obtain the final free sugar, dissolve the protected product in a suitable solvent (e.g., methanol/ethyl acetate).

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until deprotection is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-deoxy-4-fluoro-D-galactose.

-

Purification and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and stereochemistry of the final product.

-

Purification: Final compounds are typically purified using silica gel chromatography or recrystallization.

-

Physical Properties: 4-Deoxy-4-fluoro-D-galactose is a white solid with a reported melting point of 143 °C.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight (C₆H₁₁FO₅, MW: 182.15 g/mol ).

-

NMR Spectroscopy: NMR is the most powerful tool for structural elucidation.

| Nucleus | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | The proton at C-4 (H-4) will appear as a complex multiplet due to coupling with H-3, H-5, and the C-4 fluorine. The large vicinal coupling constant (²JHF) is characteristic. |

| ¹⁹F NMR | A single resonance is expected. Its chemical shift and coupling to adjacent protons (H-3, H-4, H-5) are diagnostic of its axial orientation in the galacto configuration.[11] |

| ¹³C NMR | The carbon bearing the fluorine (C-4) will show a large one-bond coupling constant (¹JCF, typically >180 Hz) and will be shifted upfield compared to its hydroxylated counterpart. Two-bond couplings (²JCF) to C-3 and C-5 are also observed and are stereochemically dependent.[11] |

Biological Applications and Rationale for Synthesis

The synthesis of 4-F-Gal is not merely an academic exercise; it is driven by its utility in probing and manipulating biological systems.

As a Selective Metabolic Probe: The Case of 4FGalNAz

A compelling application is in the development of selective metabolic chemical reporters. The widely used reporter for mucin-type O-glycosylation, GalNAz, can be metabolically converted by the epimerase enzyme GALE into GlcNAz, leading to ambiguous labeling of both cell-surface mucins and intracellular O-GlcNAc modifications.[2]

Researchers hypothesized that replacing the C-4 hydroxyl of GalNAz with fluorine to create 4FGalNAz would "lock" the stereochemistry in the galacto configuration, as the C-F bond cannot be oxidized by GALE.[2][10] This modification successfully prevents epimerization, creating a more selective probe.[2][10] Unexpectedly, proteomic studies revealed that 4FGalNAz is primarily a substrate for O-GlcNAc Transferase (OGT), highlighting the remarkable substrate flexibility of this intracellular enzyme and providing a new tool to study its function.[2][10]

Caption: Fluorination at C-4 blocks GALE-mediated epimerization of GalNAz to GlcNAz.

As an Enzyme Inhibitor and Mechanistic Probe

4-F-Gal and its derivatives serve as inhibitors for various enzymes involved in galactose metabolism. For example, it is known to inhibit glucosyltransferases.[12] By replacing a key hydroxyl group involved in substrate binding or catalysis, the fluorinated analog can act as a competitive inhibitor. This allows researchers to study enzyme mechanisms and validate them as potential drug targets. Its enzymatic incorporation into UDP-sugars, such as UDP-4-deoxy-4-fluoro-D-galactose, creates valuable probes to study the activity of enzymes like UDP-galactopyranose mutase.[13][14]

Potential in PET Imaging

While not as common as 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), other fluorinated sugars are being explored for Positron Emission Tomography (PET). The synthesis of ¹⁸F-labeled 4-F-Gal could provide a tool for imaging specific metabolic pathways or transporter activities in vivo, analogous to how related compounds are used to image SGLT-expressing tumors.[15] The development of precursors for radiofluorination is an active area of research.[16]

Conclusion and Future Outlook

This compound is more than just a modified sugar; it is a precision tool for chemical biology. Its synthesis, grounded in fundamental principles of stereocontrolled organic chemistry, provides access to a molecule that can dissect, report on, and inhibit complex biological processes. The logical design—using fluorine to lock stereochemistry and probe function—exemplifies how synthetic chemistry provides enabling technologies for biological discovery. Future work will likely focus on streamlining its synthesis for broader accessibility, expanding its use in in vivo imaging applications, and designing next-generation derivatives to probe other aspects of the galactome with even greater specificity.

References

- Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC - NIH. (2023-09-15).

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates | Chemical Reviews - ACS Publications. (2022-05-25). American Chemical Society.

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - ResearchGate.

- (PDF) Fluorinated Carbohydrates - ResearchGate.

- Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - RSC Publishing. (2020-06-10). Royal Society of Chemistry.

- 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334 - Biosynth. Biosynth.

- Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution - ResearchGate.

- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrat - Radboud Repository. (2021-12-21). Radboud University.

- Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan | Request PDF - ResearchGate. (2017-04-08).

- 4-Deoxy-4-fluoro-D-galactose | CymitQuimica. CymitQuimica.

- Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC.

- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - ACS Publications. (2021-12-21). American Chemical Society.

- Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose - PubMed. (1971-04).

- Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed.

- Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed. (2000-10-06).

- Synthesis of 2-fluoro and 4-fluoro galactopyranosyl phosphonate analogues of UDP-Gal. (2012-10-01).

- alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside - National Cancer Institute.

- Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - NIH.

Sources

- 1. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. researchgate.net [researchgate.net]

- 12. 4-Deoxy-4-fluoro-D-galactose | CymitQuimica [cymitquimica.com]

- 13. Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2-fluoro and 4-fluoro galactopyranosyl phosphonate analogues of UDP-Gal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Deoxy-4-fluoro-D-galactose: Physicochemical Properties, Synthesis, and Biological Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxy-4-fluoro-D-galactose (4-FDGal) is a synthetically modified monosaccharide, an analogue of D-galactose where the hydroxyl group at the C4 position is replaced by a fluorine atom. This seemingly minor substitution imparts profound changes to the molecule's chemical and biological behavior. The introduction of fluorine, a highly electronegative and sterically small atom, creates a bioisostere of the hydroxyl group that can resist metabolic degradation and enzymatic modification at that position.[1] Consequently, 4-FDGal has emerged as a powerful tool in glycobiology and a promising candidate in drug development. It serves as a metabolic probe to investigate complex cellular pathways, an inhibitor of specific enzymes, and a potential antimetabolite for diseases like cancer.[2] This guide provides a comprehensive overview of its core physicochemical properties, common synthetic strategies, and key applications, offering field-proven insights for professionals in life sciences research.

Part 1: Physicochemical and Spectroscopic Profile

The utility of 4-FDGal in biological systems is fundamentally governed by its physical and chemical characteristics. Understanding these properties is crucial for its application in experimental design, from ensuring solubility in aqueous buffers to confirming its structure and purity.

Core Physicochemical Data

A summary of the key physicochemical properties of 4-Deoxy-4-fluoro-D-galactose is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁FO₅ | |

| Molecular Weight | 182.15 g/mol | |

| Melting Point | 143 °C | |

| Appearance | White to off-white powder | [3] |

| Storage Conditions | Store at or below -15°C in a well-sealed container |

Conformational and Spectroscopic Analysis

The substitution of the C4 hydroxyl with fluorine significantly influences the molecule's conformation and spectroscopic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for elucidating its structure in solution.

-

Conformational Insights: In solution, 4-FDGal exists as an equilibrium mixture of α- and β-pyranose anomers. The electronegativity of the fluorine atom and its ability to participate in hydrogen bonding alter the conformational preferences around the C4-C5 bond compared to native D-galactose. Detailed analysis of vicinal ¹H-¹H and ¹H-¹⁹F coupling constants from NMR spectra allows for the determination of rotamer populations and the predominant chair conformation of the pyranose ring.

-

NMR Spectroscopy:

-

¹H NMR: The proton spectrum provides information on the stereochemistry and connectivity of the sugar ring. The signals for protons adjacent to the fluorine atom (H-3 and H-5) exhibit characteristic splitting patterns due to coupling with ¹⁹F.

-

¹⁹F NMR: This is a definitive technique for confirming the presence and environment of the fluorine atom. The ¹⁹F chemical shift and its coupling constants (especially geminal and vicinal ¹⁹F-¹H spin-spin coupling) are diagnostic for establishing the configuration and conformational properties of the molecule.[4]

-

¹³C NMR: The carbon spectrum is sensitive to the electronic environment. The carbon atom directly bonded to fluorine (C-4) shows a large one-bond ¹JFC coupling constant, which is a hallmark of fluorinated carbohydrates.[4]

-

Part 2: Synthesis and Chemical Elaboration

The synthesis of 4-FDGal is a cornerstone of its accessibility for research. While multiple routes exist, most rely on the strategic manipulation of protecting groups on a readily available starting material, such as a D-glucose or D-galactose derivative, to achieve regioselective fluorination.

Rationale for C4 Fluorination

The choice to place a fluorine atom at the C4 position is highly strategic. In galactose metabolism, the C4 hydroxyl is the site of epimerization to D-glucose, a reaction catalyzed by UDP-galactose-4-epimerase (GALE).[5][6] By replacing this hydroxyl with a non-reactive fluorine atom, this epimerization is blocked. This "locks" the sugar in the galactose configuration, making it a selective tool to probe galactose-specific pathways without metabolic interconversion to glucose analogues.[5]

Generalized Synthetic Workflow

A common and effective strategy for synthesizing 4-FDGal involves a nucleophilic substitution reaction that inverts the stereochemistry at the C4 position of a D-glucose precursor. This approach is often favored due to the accessibility of glucose-derived starting materials.

Caption: Generalized workflow for the synthesis of 4-FDGal.

Experimental Protocol: Synthesis via Nucleophilic Fluorination

The following protocol is a representative example based on established methodologies for synthesizing fluorinated carbohydrates from glucose derivatives.[7]

Objective: To synthesize a protected 4-deoxy-4-fluoro-D-galactopyranoside from a corresponding 4-O-mesyl-D-glucopyranoside derivative.

Materials:

-

Methyl 2,3-di-O-benzyl-6-O-trityl-4-O-mesyl-α-D-glucopyranoside (starting material)

-

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

-

Anhydrous acetonitrile

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: Dissolve the starting glucopyranoside derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Fluorination: Add a solution of TBAF (typically 3-5 equivalents) in THF to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85°C). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction involves a slow displacement of the equatorial mesyloxy group with fluoride, leading to Walden inversion and the formation of the axial C4-F bond characteristic of the galactose configuration.[7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired methyl 2,3-di-O-benzyl-4-deoxy-4-fluoro-6-O-trityl-α-D-galactopyranoside.

-

Characterization: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

-

Deprotection (Final Step): The protecting groups (benzyl, trityl) can be removed in subsequent steps (e.g., via hydrogenolysis and mild acid hydrolysis) to yield the final 4-Deoxy-4-fluoro-D-galactose.[7]

Part 3: Biological Activity and Applications in Research

The true value of 4-FDGal lies in its ability to interact with and perturb biological systems in a highly specific manner. Its applications range from cancer therapy to high-resolution imaging of glycosylation.

Mechanism of Action: A Potent Metabolic Modulator

4-FDGal acts as a "Trojan horse" antimetabolite. It is recognized and transported into cells by glucose transporters (such as Glut3 and Glut14 in glioblastoma) and then enters the Leloir pathway for galactose metabolism.[2] However, its fluorinated structure ultimately disrupts this pathway.

-

Cellular Uptake and Phosphorylation: 4-FDGal is phosphorylated by galactokinase (GALK) to form 4-deoxy-4-fluoro-galactose-1-phosphate.

-

Conversion to UDP-Sugar Analogue: The phosphate derivative is then converted to UDP-4-deoxy-4-fluorogalactose (UDP-4DFG).

-

Enzyme Inhibition: UDP-4DFG is a potent inhibitor of two critical enzymes:

-

UDP-galactose-4-epimerase (GALE): This enzyme is responsible for the interconversion of UDP-galactose and UDP-glucose. Inhibition of GALE disrupts the supply of UDP-galactose needed for glycoprotein and glycolipid synthesis.[2]

-

UDP-glucose 6-dehydrogenase (UGDH): This enzyme is involved in the synthesis of UDP-glucuronic acid, a precursor for glycosaminoglycans. This dual inhibition disrupts cellular glycosylation, depletes essential nucleotide sugars, and can induce cell death, particularly in cancer cells that are highly dependent on galactose metabolism.[2]

-

Caption: Metabolic fate and inhibitory action of 4-FDGal.

Application in Cancer Research: Targeting Glioblastoma

Glioblastoma (GBM), an aggressive brain tumor, has been shown to utilize the Leloir pathway to process D-galactose for growth. This metabolic feature presents a therapeutic vulnerability. Studies have demonstrated that 4-FDGal is moderately potent against GBM cells in vitro, with IC₅₀ values in the micromolar range (125–300 µM).[2] By acting as a galactose antimetabolite, 4-FDGal disrupts glycosylation and key metabolic fluxes in GBM cells, leading to reduced viability. In preclinical intracranial mouse models, intravenous administration of 4-FDGal significantly improved survival outcomes, highlighting its potential as a targeted chemotherapeutic agent for this devastating cancer.[2]

Application as a Chemical Reporter: The 4FGalNAz Analogue

In the field of chemical biology, a derivative, 4-deoxy-4-fluoro-N-azidoacetylgalactosamine (4FGalNAz), serves as a highly selective metabolic chemical reporter (MCR) for O-GlcNAc modifications.[5][6]

-

The Challenge of Selectivity: Conventional GalNAc-based reporters (like GalNAz) can be epimerized by GALE to their GlcNAc counterparts, leading to ambiguous labeling of different types of glycosylation.[5][8]

-

The Fluorine Solution: The fluorine at the C4 position of 4FGalNAz physically blocks the hydride abstraction step required for GALE-mediated epimerization.[5] This ensures that the reporter remains in the galactose configuration and is used more selectively by the cellular machinery it is designed to probe, particularly O-GlcNAc transferase (OGT). This makes 4FGalNAz a superior tool for specifically studying O-GlcNAc dynamics without off-target labeling.[5][6]

Experimental Protocol: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-FDGal in a glioblastoma cell line.

Materials:

-

Glioblastoma cells (e.g., U-87 MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Deoxy-4-fluoro-D-galactose (stock solution prepared in sterile PBS or medium)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of 4-FDGal in complete medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 4-FDGal. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the untreated control wells (% viability).

-

Plot the % viability against the logarithm of the 4-FDGal concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

-

Conclusion

4-Deoxy-4-fluoro-D-galactose is far more than a simple sugar analogue. The strategic placement of a single fluorine atom transforms it into a multi-faceted molecular tool. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for rigorous scientific inquiry. As a metabolic modulator, it provides a clear mechanism for disrupting cancer cell growth by targeting the Leloir pathway. As a scaffold for chemical reporters like 4FGalNAz, it offers unparalleled selectivity for studying protein glycosylation. For researchers and drug developers, 4-FDGal represents a powerful asset for dissecting complex biological processes and designing next-generation targeted therapies.

References

- Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution. ResearchGate. [URL: https://www.researchgate.net/publication/244464539_Conformational_analysis_Part_20-conformational_analysis_of_4-deoxy-4-fluoro-D-glucose_and_6-deoxy-6-fluoro-D-galactose_in_solution]

- 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334. Biosynth. [URL: https://www.biosynth.com/p/MD05334/40010-20-6-4-deoxy-4-fluoro-d-galactose]

- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/247738]

- Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10940589/]

- Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. ResearchGate. [URL: https://www.researchgate.net/publication/11520623_Enzymatic_synthesis_of_UDP-3-deoxy-3-fluoro-D-galactose_and_UDP-2-deoxy-2-fluoro-D-galactose_and_substrate_activity_with_UDP-galactopyranose_mutase]

- Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D2OB02299K]

- De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01540]

- Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma. MDPI. [URL: https://www.mdpi.com/2072-6694/15/20/4996]

- Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842245/]

- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8691216/]

- Synthesis of 4‐deoxy‐4‐fluoro‐d‐sedoheptulose (4DFS) from methyl 4,6‐O‐benzylidene‐α‐d‐gluco‐pyranoside (1). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-deoxy-4-fluoro-d-sedoheptulose-4DFS-from-methyl-4-6-O-benzylidene-a-d_fig2_373130450]

- 4-Deoxy-4-fluoro-D-galactose. CymitQuimica. [URL: https://www.cymitquimica.com/en/4-deoxy-4-fluoro-d-galactose]

- 4-Deoxy-4-fluoro-D-galactose. PPB Analytical Inc. [URL: https://ppbanalytical.com/product/4-deoxy-4-fluoro-d-galactose/]

- Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. ResearchGate. [URL: https://www.researchgate.

- Fluorinated carbohydrates. IV. 4-deoxy-4-fluoro-D-galactose. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/5562092/]

- Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cs/d0cs00473k]

- 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.1c01183]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-Deoxy-4-fluoro-D-galactose | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Stereoselective Synthesis of 4-Fluoro-D-galactose Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorine in Glycoscience

In the intricate world of glycobiology and drug discovery, the strategic introduction of fluorine into carbohydrate scaffolds represents a powerful tool for modulating biological activity. The substitution of a hydroxyl group with fluorine, a minimal steric perturbation, can profoundly alter the electronic properties of a molecule. This modification can enhance metabolic stability by blocking enzymatic degradation, improve binding affinity to target proteins through favorable electrostatic interactions, and serve as a sensitive probe for NMR-based structural and functional studies. Among fluorinated carbohydrates, 4-deoxy-4-fluoro-D-galactose (4F-Gal) and its derivatives have emerged as compounds of significant interest, acting as crucial tools to probe and inhibit biological pathways involving galactose metabolism, such as the biosynthesis of glycoproteins and glycolipids.[1][2] This guide provides a comprehensive overview of the key stereoselective strategies for synthesizing these valuable molecules, grounded in mechanistic principles and practical laboratory insights.

Part 1: The Cornerstone of Synthesis: Stereocontrolled Fluorination at C-4

The central challenge in synthesizing 4-fluoro-D-galactose derivatives lies in the precise, stereocontrolled installation of the fluorine atom at the C-4 position. The desired galacto configuration requires an axial orientation of the C-4 substituent on the pyranose ring. The most reliable and widely adopted strategies achieve this through nucleophilic substitution, leveraging precursors with the opposite (gluco) stereochemistry.

The SN2 Pathway: Inversion of Configuration from Glucose Precursors

The most prevalent and predictable method for introducing the C-4 axial fluorine is via a bimolecular nucleophilic substitution (SN2) reaction. This strategy hinges on the principle of inverting the stereochemistry at the C-4 position of a readily available D-glucose precursor, where the C-4 hydroxyl group is equatorial.

The causality behind this approach is straightforward:

-

Activation: The equatorial C-4 hydroxyl group of a protected glucopyranoside is a poor leaving group. It must first be converted into a highly reactive species, typically a sulfonate ester such as a trifluoromethanesulfonate (triflate), mesylate, or tosylate. Triflate is often the activating group of choice due to its exceptional leaving group ability.

-

Nucleophilic Attack: A nucleophilic fluoride source is then introduced. The fluoride anion attacks the electrophilic C-4 carbon from the opposite face of the leaving group, i.e., from the axial direction.

-

Inversion: This concerted attack leads to a complete inversion of stereochemistry at C-4, transforming the equatorial C-O bond of the gluco starting material into the axial C-F bond of the desired galacto product.

Common nucleophilic fluorinating reagents for this transformation are summarized below.

| Reagent | Common Name/Acronym | Key Characteristics & Causality |

| Diethylaminosulfur Trifluoride | DAST | A versatile and widely used reagent. It reacts with the alcohol to form a fluorosulfite intermediate, which then undergoes intramolecular S |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | A more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions while operating through a similar mechanism. |

| Tetrabutylammonium Fluoride | TBAF | A common source of "naked" fluoride ions. Its efficacy is highly dependent on the solvent and the complete removal of water, as hydration significantly reduces fluoride nucleophilicity. Often used with sulfonate leaving groups.[3] |

| Potassium Hydrogen Difluoride | KHF | A solid, stable fluoride source often used in conjunction with a phase-transfer catalyst or in high-boiling point solvents like ethylene glycol to achieve the necessary reactivity.[4] |

The choice of protecting groups is paramount to the success of this strategy.[5][6][7] Benzyl (Bn) ethers are frequently employed for the remaining hydroxyls as they are stable under the fluorination conditions and do not participate in the reaction, unlike acyl groups which could lead to side products. A 4,6-O-benzylidene acetal is also a common starting point, which can be reductively opened to selectively expose the C-4 hydroxyl for activation.[8][9]

Caption: Workflow for SN2 fluorination at C-4.

Epoxide Ring-Opening: The Fürst-Plattner Rule in Action

An alternative stereoselective route involves the ring-opening of a 3,4-epoxide precursor with a fluoride nucleophile. The stereochemical outcome of this reaction is governed by the Fürst-Plattner rule, which dictates that nucleophilic opening of epoxides in rigid cyclohexane-like systems proceeds via a transition state that follows a chair conformation, leading to diaxial products.

To synthesize a 4-fluoro-D-galactose derivative, one would typically start with a 3,4-anhydro-D-gulose or a related precursor. The fluoride ion will attack at C-4, forcing the epoxide oxygen to open and form an axial hydroxyl group at C-3. This strategy is elegant but can be limited by the accessibility of the required epoxide starting materials.[4][10]

Caption: Regioselective epoxide opening via a diaxial attack.

Part 2: From Fluorinated Core to Functional Glycosyl Donor

Once the 4-fluoro-galactose scaffold has been synthesized with the correct stereochemistry, it must be converted into a glycosyl donor for use in oligosaccharide assembly. The introduction of the strongly electron-withdrawing fluorine atom at C-4 has a significant deactivating effect on the reactivity of the anomeric center, a critical consideration when planning glycosylation reactions.[11][12]

Common glycosyl donors prepared from 4-fluoro-galactose intermediates include:

-

Glycosyl Halides (Bromides and Fluorides): Classical donors, typically activated by silver or mercury salts. Glycosyl fluorides offer enhanced stability.[13]

-

Thioglycosides: Versatile donors activated by thiophilic promoters (e.g., NIS/TfOH). They are stable and can be used in orthogonal glycosylation strategies.

-

Trichloroacetimidates: Highly reactive donors, activated under mild acidic conditions (e.g., TMSOTf, BF

3·OEt2). They are often favored for their high reactivity, which can help overcome the deactivating effect of the C-4 fluorine.[12]

Part 3: The Art of Stereoselective Glycosylation

The final and often most challenging step is the stereoselective formation of the glycosidic linkage. The stereochemical outcome at the anomeric center (α or β) is dictated primarily by the nature of the protecting group at the C-2 position.[14][15]

Neighboring Group Participation for β-Selectivity

To ensure the formation of a 1,2-trans-glycosidic bond (a β-linkage in the galactose series), a "participating" protecting group is installed at the C-2 position. Acyl groups, such as acetate (Ac) or benzoate (Bz), are the most common choice.

Mechanism: Upon activation of the glycosyl donor, the C-2 acyl group attacks the incipient oxocarbenium ion at the anomeric center, forming a stable cyclic acyloxonium intermediate. The subsequent attack by the acceptor alcohol is sterically directed to the opposite face, resulting exclusively in the β-glycoside. This is a highly reliable and predictable method for achieving β-selectivity.

Non-Participating Groups for α-Selectivity

To favor the formation of the 1,2-cis-glycosidic bond (an α-linkage), "non-participating" protecting groups, such as benzyl (Bn) or other ethers, are used at C-2. In the absence of a participating group, the stereochemical outcome is determined by a complex interplay of factors including the anomeric effect, solvent, temperature, and the reactivity of the donor and acceptor. Often, these conditions are tuned to favor the thermodynamically more stable α-anomer.

Sources

- 1. 4-Deoxy-4-fluoro-D-galactose | 40010-20-6 | MD05334 [biosynth.com]

- 2. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-4-deoxy-D-galactopyranose and Its Derivatives

Abstract

The strategic replacement of a hydroxyl group with fluorine in carbohydrates has become a powerful tool in chemical biology, creating molecular probes that can elucidate, and in some cases selectively inhibit, complex biological pathways. 4-Fluoro-4-deoxy-D-galactopyranose (4F-Gal) and its N-acetylated analogue, 4F-GalNAc, are prime examples of this principle. The introduction of a fluorine atom at the C4 position of the pyranose ring sterically locks the sugar in the galacto- configuration, preventing its enzymatic epimerization to the corresponding glucose analogue. This single, strategic modification fundamentally alters the sugar's metabolic fate, transforming it from a simple substrate into a potent biological modulator and a precise chemical reporter. This guide provides an in-depth analysis of the mechanism of action, biological activities, and experimental applications of C4-fluorinated galactose analogues, offering researchers a comprehensive resource for leveraging these tools in drug development and glycosylation research.

Introduction: The Significance of C4-Fluorination

D-galactose is a fundamental monosaccharide that enters cellular metabolism through two primary routes: the Leloir pathway for energy production and the hexosamine biosynthetic pathway (HBP) for the creation of nucleotide sugars used in glycosylation. A key step in these pathways is the interconversion of UDP-galactose (UDP-Gal) and UDP-glucose (UDP-Glc), a reaction catalyzed by UDP-galactose 4'-epimerase (GALE)[1][2]. This enzyme abstracts a hydride from the C4 hydroxyl group, enabling rotation and subsequent reduction to flip the stereochemistry.

By replacing the C4 hydroxyl group with a fluorine atom, this compound (4F-Gal) is rendered inert to the action of GALE. The high electronegativity and strength of the C-F bond make hydride abstraction impossible, effectively "locking" the sugar in its galactose configuration[1]. This blockade is the foundational principle behind the unique biological activities of 4F-Gal and its derivatives, preventing metabolic crossover and allowing for the specific interrogation of galactose-processing pathways.

Metabolic Fate and Divergent Mechanisms of Action

The biological effects of C4-fluorinated galactose are critically dependent on the substituent at the C2 position, which directs the molecule into distinct metabolic pathways, leading to vastly different cellular outcomes.

The N-Acetylated Analogue (4F-GalNAc): A Potent Inhibitor of Glycosylation

The most extensively studied derivative is 4-deoxy-4-fluoro-N-acetyl-D-galactosamine (4F-GalNAc). When introduced to cells in its peracetylated form for enhanced membrane permeability, it enters the hexosamine salvage pathway. Here, it is converted sequentially into 4F-GalNAc-1-phosphate and then UDP-4F-GalNAc.

Crucially, the resulting UDP-4F-GalNAc is a potent feedback inhibitor of glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the hexosamine biosynthetic pathway[1][3]. By shutting down GFAT, 4F-GalNAc depletes the cell's natural pools of UDP-GlcNAc and UDP-GalNAc, leading to a profound inhibition of glycosaminoglycan (GAG) biosynthesis and a moderate disruption of general protein synthesis[4]. This makes 4F-GalNAc a powerful tool for studying the impact of glycosylation loss, but also renders it cytotoxic at higher concentrations.

Caption: Divergent metabolic fates of 4F-Gal and 4F-GalNAc.

Key Biological Activities and Quantitative Data

The primary application of C4-fluorinated galactose analogues has been in the study and manipulation of glycosylation.

Inhibition of Glycosaminoglycan (GAG) Biosynthesis by 4F-GalNAc

As a potent inhibitor of GFAT, the peracetylated form of 4F-GalNAc dramatically curtails the production of GAGs in hepatocytes. This effect is dose-dependent and significantly more pronounced than with the corresponding fluorinated glucose analogue.

| Compound (at 1.0 mM) | GAG Synthesis ([³H]GlcN incorp.) | GAG Sulfation ([³⁵S]SO₄ incorp.) | Protein Synthesis ([¹⁴C]Leu incorp.) |

| Ac₃-4F-GalNAc | 1% of control | 9% of control | 57% of control |

| Ac₃-4F-GlcNAc | 12% of control | 18% of control | No significant effect |

| Data synthesized from a study on hepatocyte cellular glycosaminoglycan biosynthesis.[4] |

These data underscore the profound and relatively specific inhibitory effect of 4F-GalNAc on the hexosamine biosynthetic pathway, making it a valuable tool for creating cellular models of depleted glycosylation.

Experimental Protocols

The most well-defined use of a C4-fluorinated galactose is the application of 4F-GalNAz as a metabolic reporter for O-GlcNAcylation.

Protocol: Metabolic Labeling and Detection of O-GlcNAc with Ac₃-4F-GalNAz

Causality: This protocol is designed to introduce the 4F-GalNAz sugar into cells, where it is metabolized and incorporated specifically into O-GlcNAc sites by OGT. The azido handle serves as a bio-orthogonal chemical group that does not react with any native cellular components. It can be specifically detected in a second step by "clicking" on a fluorescent alkyne probe, allowing for direct visualization of O-GlcNAcylated proteins.

Methodology:

-

Cell Culture and Labeling:

-

Plate mammalian cells (e.g., CHO or Jurkat) to achieve ~70% confluency on the day of labeling.

-

Prepare a stock solution of Ac₃-4F-GalNAz in DMSO.

-

Treat cells with a final concentration of 50 µM Ac₃-4F-GalNAz. As a positive control, treat a separate set of cells with 50 µM Ac₄-GalNAz. Include a DMSO-only vehicle control.

-

Incubate cells for 16 hours to 3 days. The longer incubation allows for more robust incorporation into proteins with slower turnover rates.[1]

-

-

Cell Lysis and Protein Harvest:

-

Wash cells twice with cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

To 50 µg of protein lysate, add the following click-chemistry reagents in order:

-

TAMRA-alkyne (fluorescent probe)

-

Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent to keep copper in the Cu(I) state)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand to stabilize Cu(I) and improve reaction efficiency)

-

Copper (II) sulfate (CuSO₄)

-

-

Vortex and allow the reaction to proceed for 1 hour at room temperature.

-

-

Analysis by In-Gel Fluorescence:

-

Add 4x SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

-

Separate proteins on a polyacrylamide gel.

-

Visualize the labeled proteins directly using a fluorescent gel scanner (Excitation/Emission ~555/580 nm for TAMRA). Labeled proteins will appear as fluorescent bands, which should be absent in the DMSO control lane.

-

Caption: Workflow for metabolic labeling with Ac3-4F-GalNAz.

Synthesis and Availability

The synthesis of 4-deoxy-4-fluoro-D-galactose and its derivatives is a non-trivial, multi-step chemical process. Common strategies involve starting from protected monosaccharides like levoglucosan or N-acetyl-D-glucosamine.[5][6] Key steps typically include protecting group manipulations to isolate the C4 hydroxyl, activation of this hydroxyl group (e.g., as a triflate or tosylate), and subsequent nucleophilic displacement with a fluoride source, which proceeds with an inversion of stereochemistry to yield the galacto configuration from a gluco precursor.[5][6] These compounds are commercially available from specialized chemical suppliers.

Conclusion and Future Directions

This compound serves as a foundational scaffold for a family of powerful chemical biology tools. The simple act of C4-fluorination instills a resistance to epimerization that allows for the precise dissection of galactose metabolic pathways.

-

As 4F-GalNAc , it is a potent and valuable inhibitor for studying the consequences of abrogated GAG synthesis and HBP flux.

-

As 4F-GalNAz , it is a uniquely selective and non-perturbative reporter for visualizing and identifying intracellular O-GlcNAcylated proteins.

-

As 4F-Gal , its potential as a specific probe for galactokinases, mutases, and transferases is still being explored.

Future research should focus on elucidating the complete metabolic fate of the parent 4F-Gal in mammalian systems to determine if it can be metabolically trapped for applications in imaging, akin to [¹⁸F]FDG in positron emission tomography.[7] Furthermore, expanding the library of C4-fluorinated galactose analogues could yield novel, selective inhibitors for specific galactosyltransferases, providing new avenues for therapeutic intervention in diseases characterized by aberrant glycosylation, such as cancer.

References

-

(Carbohydrate Research, 2000).

-

(ACS Chemical Biology, 2022).

-

(National Institutes of Health, 2022).

-

(Radboud Repository, 2021).

-

(National Institutes of Health).

-

(ResearchGate, 2017).

-

(ResearchGate, 2017).

-

(National Institutes of Health, 2023).

-

(ResearchGate, 2000).

-

(PubMed, 1971).

-

(PubMed, 2000).

-

(PubMed, 2001).

Sources

- 1. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mediators of galactose sensitivity in UDP-galactose 4'-epimerase-impaired mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]

- 7. Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 4-fluoro-4-deoxy-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into carbohydrates offers a powerful tool for modulating their biological activity and for probing complex biological systems. 4-fluoro-4-deoxy-D-galactopyranose, a fluorinated analogue of D-galactose, is of significant interest in drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for the structural elucidation and conformational analysis of such fluorinated sugars. This comprehensive guide provides an in-depth exploration of the ¹H and ¹⁹F NMR characterization of this compound, detailing the underlying principles, experimental protocols, and data interpretation. We delve into the nuances of chemical shifts, coupling constants, and conformational equilibria, offering field-proven insights to empower researchers in their own investigations of fluorinated carbohydrates.

Introduction: The Significance of Fluorinated Carbohydrates in Biomedical Research

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a valuable element in medicinal chemistry. When introduced into carbohydrates, fluorine can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets.[1] This has led to the development of fluorinated carbohydrates as therapeutic agents, diagnostic probes, and tools to study carbohydrate-protein interactions.[2][3]

This compound (4F-Gal) is a compelling example. By replacing the hydroxyl group at the C4 position with fluorine, the stereochemistry is locked, preventing epimerization to the corresponding glucose analogue.[1] This modification can influence how the sugar is recognized and processed by enzymes and receptors, making it a valuable probe for studying galactose metabolism and galectin binding.

NMR spectroscopy, with its ability to provide detailed atomic-level structural and dynamic information, is indispensable for characterizing these modified sugars. The presence of the ¹⁹F nucleus, a spin-½ nuclide with 100% natural abundance and high gyromagnetic ratio, offers a sensitive and specific NMR handle with a wide chemical shift range, minimizing signal overlap that can be problematic in ¹H NMR of carbohydrates.[2][3]

Foundational Principles of ¹H and ¹⁹F NMR for Fluorinated Carbohydrates

A thorough understanding of the NMR properties of 4F-Gal requires an appreciation of several key principles:

-

Chemical Shift (δ): The chemical shift of a nucleus is determined by its local electronic environment. In carbohydrates, the chemical shifts of ring protons are sensitive to the orientation of neighboring substituents (axial vs. equatorial). The anomeric proton (H-1) typically resonates downfield from the other ring protons. For ¹⁹F, the chemical shift is highly sensitive to the local electronic environment, making it an excellent probe of subtle conformational changes.

-

Scalar Coupling (J-coupling): Spin-spin coupling between neighboring nuclei provides crucial information about dihedral angles and, therefore, the conformation of the pyranose ring.

-

³JHH (Vicinal Proton-Proton Coupling): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the two C-H bonds. This is fundamental to determining the chair conformation of the pyranose ring.

-

¹H-¹⁹F Coupling (JHF): Coupling between protons and fluorine nuclei can occur over multiple bonds. The magnitude of these couplings is also dependent on the dihedral angle, providing valuable conformational constraints.

-

-

Anomerism and Tautomerism: In solution, reducing sugars like 4F-Gal exist as an equilibrium mixture of α and β anomers, and to a lesser extent, furanose and open-chain forms. These different forms will give rise to distinct sets of signals in the NMR spectrum.[4]

Synthesis of this compound

A practical and efficient synthesis of 4-deoxy-4-fluoro-D-galactopyranose has been developed, making this important compound accessible for biological studies. A common strategy involves starting from the readily available and inexpensive levoglucosan. This approach allows for excellent regio- and stereocontrol with a minimal number of protection and deprotection steps. Key steps in a representative synthesis include selective tosylation at the 4-position, followed by nucleophilic displacement with fluoride.[5]

Caption: A recommended experimental workflow for the comprehensive NMR characterization of this compound.

Conclusion: A Powerful Analytical Approach

The ¹H and ¹⁹F NMR characterization of this compound provides a wealth of information crucial for its application in drug development and chemical biology. By combining 1D and 2D NMR techniques, researchers can unambiguously assign the proton and fluorine signals for both anomers, determine their relative populations, and elucidate the predominant conformation in solution. The insights gained from such detailed NMR analysis are fundamental to understanding the structure-activity relationships of this and other fluorinated carbohydrates, ultimately accelerating the discovery of new therapeutic and diagnostic agents.

References

-

Ribeiro, J. P., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16394–16406. [Link]

-

Giguere, D., et al. (2017). Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. Request PDF. [Link]

-

Gabius, H. J., et al. (2015). Fluorinated Carbohydrates as Lectin Ligands: 19F-Based Direct STD Monitoring for Detection of Anomeric Selectivity. PMC. [Link]

-

Cierpicki, T., & Bush, C. A. (2000). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185-218. [Link]

-

Hall, L. D., & Manville, J. F. (1969). Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Journal of Chemistry, 47(1), 1-18. [Link]

-

Martin-Pastor, M., & Bush, C. A. (1999). Anomerisation of fluorinated sugars by mutarotase studied by 19F NMR two-dimensional exchange spectroscopy. ePrints Soton. [Link]

-

Pratt, M. R., et al. (2021). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate. Radboud Repository. [Link]

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]

-

Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Carbohydrates as Lectin Ligands: 19F-Based Direct STD Monitoring for Detection of Anomeric Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 4-deoxy-4-fluoro-galactose: From Synthesis to Structural Elucidation

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the crystal structure of 4-deoxy-4-fluoro-galactose. Tailored for researchers, scientists, and professionals in drug development, this document navigates the complexities of synthesizing, crystallizing, and analyzing this fluorinated monosaccharide. The insights provided herein are grounded in established crystallographic principles and draw from extensive experience in the structural analysis of small molecules.

Introduction: The Significance of Fluorinated Carbohydrates

4-deoxy-4-fluoro-galactose is a derivative of the natural sugar galactose, where a hydroxyl group at the C4 position is replaced by a fluorine atom. This seemingly subtle modification can dramatically alter the molecule's biological properties. Fluorine's high electronegativity and small size can influence the sugar's conformation, hydrogen bonding capabilities, and metabolic stability.[1][2] These altered characteristics make fluorinated carbohydrates like 4-deoxy-4-fluoro-galactose valuable tools in chemical biology and drug discovery, acting as metabolic probes or inhibitors of specific enzymes.[2][3] A precise understanding of its three-dimensional structure is paramount to elucidating its mechanism of action and for the rational design of novel therapeutics.

Synthesis of 4-deoxy-4-fluoro-galactose

The journey to a crystal structure begins with the synthesis of the target compound. A common strategy for introducing fluorine at the C4 position of galactose involves the nucleophilic displacement of a suitable leaving group.[4][5] A plausible synthetic route, adapted from established protocols for similar fluorinated sugars, is outlined below. The causality behind these steps lies in the strategic protection and deprotection of hydroxyl groups to ensure regioselective fluorination.

Experimental Protocol: Synthesis

-

Protection of Galactose: Commercially available D-galactose is first protected to prevent unwanted side reactions. This can be achieved by forming an acetal, for instance, by reacting it with acetone in the presence of an acid catalyst to yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

-

Activation of the C4 Hydroxyl Group: The remaining free hydroxyl group at C6 is protected, for example, with a trityl group. The isopropylidene group at the 3,4-position is then selectively removed under mild acidic conditions. The exposed hydroxyl groups at C3 and C4 can then be selectively protected, leaving the C4 hydroxyl available for activation. A common method is to convert the C4 hydroxyl into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.

-

Nucleophilic Fluorination: The activated C4 position is then subjected to nucleophilic substitution with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] This reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism), yielding the desired 4-deoxy-4-fluoro derivative with the galacto configuration.

-

Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetals and hydrogenolysis for benzyl ethers if used) to yield pure 4-deoxy-4-fluoro-galactose.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to ensure the high purity required for crystallization.

Caption: Synthetic workflow for 4-deoxy-4-fluoro-galactose.

Crystallization: The Art of Inducing Order

Crystallizing small, flexible molecules like monosaccharides can be challenging.[6] Their high solubility in polar solvents and the presence of multiple hydroxyl groups that can form numerous hydrogen bonds can hinder the formation of a well-ordered crystal lattice.[7]

Strategies for Crystallization

-

Solvent Selection: The choice of solvent is critical. A solvent system where the compound is sparingly soluble is ideal. For sugars, this often involves a binary solvent system, such as ethanol/water, methanol/diethyl ether, or acetone/water. The goal is to find a balance where the molecule is soluble enough to be in solution but will precipitate out in an ordered manner as the solvent composition changes or evaporates.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often a good starting point due to its simplicity.[8]

-

Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution on a coverslip, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, gradually decreasing the solubility of the compound and promoting crystallization. This method allows for finer control over the rate of crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can induce crystallization.

-

Experimental Protocol: Crystallization Screening

-

Prepare a Concentrated Stock Solution: Dissolve a small amount of highly pure 4-deoxy-4-fluoro-galactose in a suitable solvent (e.g., water or methanol).

-

Set up Crystallization Trials: Use a multi-well crystallization plate to screen a variety of conditions simultaneously.

-

Slow Evaporation: Dispense small aliquots of the stock solution into the wells and add different co-solvents. Seal the plate loosely to allow for slow evaporation.

-

Vapor Diffusion (Hanging Drop): Place a small drop of the stock solution mixed with a precipitant solution on a coverslip and invert it over a larger reservoir of the precipitant.

-

-

Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

-

Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals. This may take several days to weeks.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, the next step is to collect X-ray diffraction data.[9]

Workflow for Data Collection

Caption: Workflow for X-ray diffraction data collection.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal is carefully selected and mounted on a cryoloop. A cryoprotectant (e.g., paratone-N oil) may be used to prevent ice formation during cooling.

-

Cryo-cooling: The mounted crystal is flash-cooled in a stream of liquid nitrogen (around 100 K). This minimizes radiation damage from the X-ray beam and reduces thermal vibrations of the atoms, leading to higher quality diffraction data.[10]

-

Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[6]

Structure Solution and Refinement

The collected diffraction images are then processed to determine the three-dimensional arrangement of atoms in the crystal.

Computational Workflow

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[11]

-

Structure Solution: For small molecules like 4-deoxy-4-fluoro-galactose, the phase problem is typically solved using direct methods.[10] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

-

Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[10][12][13] This involves adjusting atomic positions, displacement parameters (which model thermal motion), and occupancies. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis of the Crystal Structure of 4-deoxy-4-fluoro-galactose

A successful structure determination will provide a wealth of information at the atomic level.

Key Structural Features to Analyze

-

Pyranose Ring Conformation: The analysis will reveal the preferred conformation of the six-membered pyranose ring, which is typically a chair conformation (4C1 or 1C4). The presence of the fluorine atom may introduce slight distortions to the ideal chair geometry.[1]

-

Intra- and Intermolecular Interactions: The crystal packing will be determined by a network of hydrogen bonds involving the hydroxyl groups and the ring oxygen. The fluorine atom, being a weak hydrogen bond acceptor, may also participate in C-H···F interactions. Analyzing these interactions is crucial for understanding the crystal's stability.

-

Anomeric Configuration: The structure will unambiguously determine the anomeric configuration (α or β) of the crystallized form.

Quantitative Data Summary

| Parameter | Expected Value/Range | Significance |

| Space Group | To be determined | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the repeating unit. |

| Resolution (Å) | < 1.0 Å | A measure of the level of detail in the electron density map. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the data. |

| Goodness-of-Fit (GoF) | ~1.0 | Indicates a good refinement. |

| C-F Bond Length (Å) | ~1.38 - 1.41 | Confirms the presence and location of the fluorine atom. |

Conclusion

The determination of the crystal structure of 4-deoxy-4-fluoro-galactose is a multi-step process that requires expertise in organic synthesis, crystallization, and X-ray crystallography. This guide has outlined a robust and scientifically sound workflow to achieve this goal. The resulting atomic-resolution structure will provide invaluable insights for researchers in medicinal chemistry and chemical biology, paving the way for the development of new molecular probes and therapeutic agents.

References

- Mathematical Crystallography Class Notes. (n.d.). [Source URL not available]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2010, March 2). CoLab.[Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.[Link]

-

X-ray Crystallography. (n.d.). Creative BioMart.[Link]

-

Synthesis of Protected 3-Deoxy-3-fluoro- and 4-Deoxy-4-fluoro-d-galactopyranosides from Levoglucosan. (2017, April 8). ResearchGate.[Link]

-

X-ray crystallography. (n.d.). Wikipedia.[Link]

- Process for the crystallization of glucose,fructose,or mixture of glucose and fructose. (n.d.).

-

Structure refinement. (n.d.). MIT OpenCourseWare.[Link]

-

x Ray crystallography. (n.d.). PubMed Central.[Link]

-

Liquid crystals based on fluorinated carbohydrates. (n.d.). PubMed.[Link]

- Crystallization method of monohydrate glucose. (n.d.).

-

Refining X-ray Crystal Structures. (2019, July 24). The Royal Society of Chemistry.[Link]

-

Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. (2020, June 10). RSC Publishing.[Link]

- Guide for crystallization. (n.d.). [Source URL not available]

-

A beginner's guide to X-ray data processing. (2021, May 28). Portland Press.[Link]

-

Crystal structure of rare sugars. (2024, December 2). Glycoforum.[Link]

-

Synthesis of Specifically Fluorinated Methyl β-Glycosides of (1→6)-β-D-Galactooligosaccharides II. Methyl 4-Deoxy-4-fluoro-6-O-(β-D-galactopyranosyl)-β-D-galactopyranoside. (2025, August 9). ResearchGate.[Link]

-

Sugar - Crystallization, Refining, Sweetener. (2026, January 8). Britannica.[Link]

-

Synthesis of fluoro- and seleno-containing d -lactose and d -galactose analogues. (2023, February 27). Organic & Biomolecular Chemistry.[Link]

-